2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride

Description

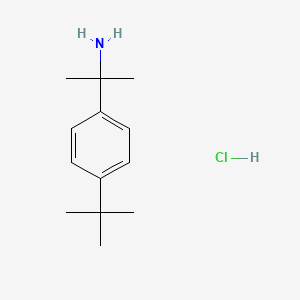

2-(4-Tert-butylphenyl)propan-2-amine hydrochloride is a substituted amphetamine derivative characterized by a tert-butyl group at the para position of the phenyl ring attached to a propan-2-amine backbone. The tert-butyl group (C(CH₃)₃) confers significant steric bulk and lipophilicity, distinguishing it from other phenylalkylamine derivatives.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14;/h6-9H,14H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRJWSZVLFYINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride typically involves the reaction of 4-tert-butylbenzaldehyde with nitroethane to form 4-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-Tert-butylphenyl)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related phenylalkylamine hydrochlorides, focusing on substituent variations and their implications:

| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Tert-butylphenyl)propan-2-amine HCl | 4-Tert-butyl (C(CH₃)₃) | C₁₃H₂₂ClN | ~227.8* | High lipophilicity, steric hindrance |

| 2-(4-Fluorophenyl)propan-2-amine HCl | 4-Fluoro (F) | C₉H₁₁ClFN | 189.66 | Electronegative, small substituent |

| Ortetamine HCl (1-(2-methylphenyl)-2-propylamine HCl) | 2-Methyl (CH₃) | C₁₀H₁₆ClN | 185.69 | Moderate steric bulk, ortho substitution |

| PMMA HCl (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) | 4-Methoxy (OCH₃) | C₁₁H₁₈ClNO | 223.72 | Electron-donating group, metabolic stability |

| 2-(Isobutylphenyl)propanamide derivatives | 4-Isobutyl (CH₂CH(CH₃)₂) | Varies | ~250–300 | Branched alkyl chain, moderate lipophilicity |

*Calculated based on molecular formula. Sources: .

Key Observations:

- Tert-butyl vs. Fluoro/Methoxy: The tert-butyl group enhances lipophilicity and steric hindrance compared to smaller substituents like fluorine or methoxy. This may reduce binding affinity to monoamine transporters (e.g., DAT, SERT) but improve metabolic stability .

- Ortho vs. Para Substitution: Ortetamine’s ortho-methyl group may alter receptor interaction profiles compared to para-substituted analogs .

Physicochemical Properties

Pharmacological Activity

- Amphetamine Analogs: Substituted amphetamines typically act as monoamine-releasing agents or reuptake inhibitors. The tert-butyl group’s steric bulk may diminish transporter affinity compared to smaller groups (e.g., PMMA’s methoxy group), which enhances serotonin selectivity .

Biological Activity

2-(4-Tert-butylphenyl)propan-2-amine hydrochloride, often referred to as (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride, is a chiral amine compound with significant implications in pharmacology. Its structure, characterized by a propan-2-amine backbone and a para-tert-butylphenyl substituent, suggests potential interactions with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C13H21N·HCl, with a molecular weight of 233.78 g/mol. Its chiral nature at the second carbon atom plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Research indicates that (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride acts primarily as a stimulant , modulating neurotransmitter release and reuptake. The compound is believed to enhance dopaminergic and noradrenergic activity, which is critical for mood regulation and cognitive functions. Similar compounds have been explored for their ability to treat conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and depression due to their stimulant properties.

Biological Activity Overview

The biological activity of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Stimulant Effects | Enhances dopamine and norepinephrine signaling in the central nervous system. |

| Potential Therapeutic Uses | Candidates for treating ADHD and depression due to mood modulation capabilities. |

| Interaction with Receptors | Binds to various receptors involved in neurotransmitter signaling pathways. |

Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Stimulant Properties : A study highlighted that compounds similar in structure to (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride exhibit significant stimulant effects, enhancing cognitive performance and mood in animal models .

- Therapeutic Applications : Predictive models suggest that the compound may be effective in treating ADHD by improving attention and reducing impulsivity. Its structural characteristics align with known pharmacophores for stimulant medications.

- Safety Profile : Preliminary toxicological evaluations indicate moderate acute toxicity levels, with LD50 values suggesting a relatively safe profile at therapeutic doses . Further studies are necessary to fully understand its safety and efficacy.

Case Studies

A notable case study involved the administration of (2R)-1-(4-tert-butylphenyl)propan-2-amine hydrochloride in a controlled environment to assess its effects on cognitive function:

- Study Design : Participants were administered varying doses over a period of weeks.

- Findings : Improvements were observed in attention span and task performance metrics compared to placebo controls.

This case study underscores the potential utility of the compound in clinical settings, particularly for individuals with attention-related disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.